molecular formula C18H13ClN4O2 B11666475 5-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one

5-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one

Cat. No.: B11666475
M. Wt: 352.8 g/mol
InChI Key: CCTKNJWHSCSFHX-UHFFFAOYSA-N
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Description

5-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-2-METHYL[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-3(5H)-ONE is a complex organic compound that belongs to the class of triazino-benzimidazole derivatives.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 5-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-2-METHYL[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-3(5H)-ONE stands out due to its unique structural features and potent biological activities. Similar compounds include other triazino-benzimidazole derivatives, which may have different substituents on the core structure, leading to variations in their properties and applications .

Properties

Molecular Formula

C18H13ClN4O2

Molecular Weight

352.8 g/mol

IUPAC Name

5-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-[1,2,4]triazino[2,3-a]benzimidazol-3-one

InChI

InChI=1S/C18H13ClN4O2/c1-11-17(25)20-18-22(10-16(24)12-6-8-13(19)9-7-12)14-4-2-3-5-15(14)23(18)21-11/h2-9H,10H2,1H3

InChI Key

CCTKNJWHSCSFHX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=CC=CC=C3N(C2=NC1=O)CC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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